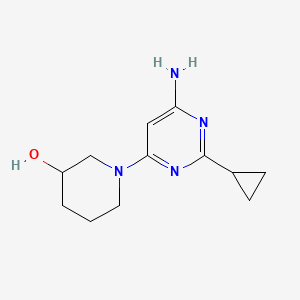

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-(6-amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c13-10-6-11(15-12(14-10)8-3-4-8)16-5-1-2-9(17)7-16/h6,8-9,17H,1-5,7H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGGTKMMFFDFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC(=NC(=C2)N)C3CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol, with the CAS number 1502306-09-3, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈N₄O, with a molecular weight of 234.3 g/mol. Its structure includes a piperidine ring and a pyrimidine moiety, which are known to influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₄O |

| Molecular Weight | 234.3 g/mol |

| CAS Number | 1502306-09-3 |

| IUPAC Name | This compound |

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been shown to act as an inhibitor in various biochemical pathways, particularly those related to neurotransmitter systems.

Key Mechanisms:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes, which may lead to alterations in metabolic pathways.

- Receptor Binding : It shows affinity for various receptors, including dopamine and serotonin receptors, suggesting potential applications in neuropharmacology.

Case Studies and Research Findings

- Dopamine Receptor Interaction : A study evaluated the binding affinity of related compounds to dopamine D2 and D3 receptors. The findings indicated that structural modifications similar to those in this compound could enhance receptor selectivity and potency .

- Anti-inflammatory Activity : Research has indicated that derivatives of this compound exhibit anti-inflammatory properties through modulation of cytokine release in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies have explored the anticancer effects of piperidine derivatives, including this compound, showing promise in inhibiting tumor cell proliferation . Further investigations are necessary to elucidate the specific pathways involved.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Mechanism of Action | Notable Activity |

|---|---|---|

| 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol | Enzyme inhibition | Potential anti-inflammatory effects |

| Piperidine derivatives | Varies | Broad range of biological activities |

| 1-(6-amino-pyrimidin derivatives) | Receptor binding | Neuropharmacological applications |

Comparison with Similar Compounds

Key Observations :

- The cyclopropyl group in the target compound may enhance metabolic stability compared to bulkier substituents like chloroquinoline .

- The piperidin-3-ol moiety could improve solubility relative to non-hydroxylated analogs (e.g., ’s carbonyl-substituted piperidine).

Physicochemical Properties

- Solubility: The hydroxyl group in piperidin-3-ol enhances hydrophilicity compared to non-hydroxylated analogs (e.g., ’s carbonyl derivative).

- Toxicity Profile : The absence of halogens (e.g., chlorine in ’s analogs) may reduce hepatotoxicity risks.

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol generally follows a convergent strategy:

- Construction of the substituted pyrimidine ring , incorporating the amino group at position 6 and cyclopropyl at position 2.

- Functionalization of the piperidine ring , specifically introducing the hydroxyl group at the 3-position.

- Coupling of the pyrimidine and piperidine moieties through a nitrogen linkage at the 1-position of piperidin-3-ol.

Preparation of the Pyrimidine Core

The pyrimidine ring with the desired substitutions is often prepared via cyclization reactions starting from appropriate amidines or β-dicarbonyl compounds and substituted nitriles or amidines. Key steps include:

- Introduction of the cyclopropyl group at position 2 of the pyrimidine ring, usually via cyclopropyl-substituted intermediates or by nucleophilic substitution on a halogenated pyrimidine precursor.

- Amination at position 6 , achieved by nucleophilic aromatic substitution or direct amination of a halogenated pyrimidine intermediate.

For example, analogues with 6-amino substitution have been synthesized by reacting 4-chloropyrimidine derivatives with ammonia or amines under controlled conditions.

Preparation of the Piperidin-3-ol Moiety

The piperidin-3-ol fragment is typically prepared by:

- Starting from commercially available piperidin-3-one or piperidin-3-ol derivatives.

- Selective hydroxylation or reduction of piperidin-3-one to obtain the 3-hydroxy substitution.

- Protection and deprotection steps may be employed to control regioselectivity and avoid side reactions.

Coupling Methods

The key step to synthesize this compound is the coupling between the pyrimidine and piperidine fragments. Two main approaches are reported:

- Nucleophilic substitution of a halogenated pyrimidine (e.g., 4-chloropyrimidine) with piperidin-3-ol under basic or catalytic conditions, enabling the formation of the N-aryl bond.

- Amide or amine coupling reactions using coupling reagents such as HATU, EDCI, or HOBt, particularly when the pyrimidine bears a carboxylic acid or activated ester intermediate.

In a recent patent application, direct coupling of substituted pyrimidine acids with piperidin-3-ol derivatives was achieved using HATU or EDCI/HOBt, yielding the target amides in moderate to good yields (5–58%).

Representative Experimental Data

The following table summarizes typical reaction conditions and yields for key intermediates and coupling steps related to pyrimidine-piperidine derivatives analogous to this compound:

Detailed Research Findings

Effect of Pyrrolidine and Piperidine Modifications: Studies on analogues where the pyrrolidine ring was opened or replaced with piperidine rings showed retention or improvement of biological activity, indicating flexibility in the piperidine substitution pattern. This suggests that the piperidin-3-ol moiety can be synthesized and modified via reductive amination or direct coupling methods.

Coupling Reagents and Conditions: The use of HATU and EDCI/HOBt coupling agents is common for amide bond formation in these systems. Yields vary widely depending on steric hindrance and electronic effects of substituents on the pyrimidine ring.

Purification and Isolation: After coupling, the products are typically purified by crystallization or chromatographic methods. Washing with solvents such as methanol, ethyl acetate, and heptane is reported to improve purity.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, cyclopropyl-substituted pyrimidine precursors may react with piperidin-3-ol derivatives under reflux in polar solvents (e.g., ethanol/methanol) with catalysts like triethylamine or palladium-based agents to enhance regioselectivity . Temperature control (80–100°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions, such as oxidation of the amino group or cyclopropane ring opening. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) typically achieves >90% purity .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol/Methanol | Higher polarity improves solubility of intermediates |

| Catalyst | Triethylamine/Pd(OAc)₂ | Reduces byproduct formation (e.g., dimerization) |

| Reaction Time | 12–24 hours | Shorter times risk incomplete cyclization |

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?

- Techniques :

- NMR (¹H/¹³C) : Assigns proton environments (e.g., piperidine C3-OH resonance at δ 3.5–4.0 ppm; cyclopropyl protons as multiplet at δ 1.2–1.5 ppm) .

- X-ray Crystallography : Resolves absolute configuration of the piperidine ring and pyrimidine substituents .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion [M+H]⁺ with <2 ppm error .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

- Assays :

- Kinase Inhibition : Test against kinases (e.g., sphingosine kinase 1) using ADP-Glo™ assays to measure IC₅₀ values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify selective toxicity thresholds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on pyrimidine/piperidine) affect biological activity and selectivity?

- Case Study : Replacing the cyclopropyl group with phenyl (as in 1-(6-Amino-2-phenylpyrimidin-4-yl)piperidin-3-ol) reduces kinase selectivity but enhances antimicrobial activity .

- SAR Insights :

| Modification | Biological Impact | Mechanism Hypothesis |

|---|---|---|

| Cyclopropyl at pyrimidine C2 | Increased kinase selectivity | Steric hindrance optimizes ATP-binding pocket fit |

| Piperidine C3-OH → C3-OCH₃ | Reduced solubility | Altered hydrogen-bonding with target proteins |

Q. How can contradictory data on compound stability (e.g., in vitro vs. in vivo) be reconciled?

- Hypothesis Testing :

- In Vitro Degradation : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) with LC-MS monitoring. Detect hydrolytic cleavage of the cyclopropane ring under acidic conditions .

- In Vivo Metabolite Profiling : Administer radiolabeled compound (¹⁴C) to rodent models; identify metabolites via HPLC-radiochromatography. Hepatic CYP450 enzymes may oxidize the piperidine ring, altering bioavailability .

Q. What computational strategies predict binding modes with targets like sphingosine kinase 1 (SK1)?

- Workflow :

Docking : Use AutoDock Vina with SK1 crystal structure (PDB: 3VZB) to model interactions (e.g., piperidine-OH hydrogen bonds with Asp308).

MD Simulations (GROMACS) : Simulate 100 ns trajectories to assess complex stability; calculate binding free energy (MM-PBSA) .

- Validation : Compare predicted Ki values with experimental IC₅₀ from kinase assays.

Methodological Considerations

Q. How to optimize reaction scalability while maintaining enantiomeric purity?

- Scale-Up Protocol :

- Flow Chemistry : Continuous flow reactors (microfluidic chips) enable precise control of residence time/temperature, reducing racemization risks .

- Chiral Resolution : Use immobilized lipases (e.g., Candida antarctica) for kinetic resolution of enantiomers .

Q. What strategies mitigate batch-to-batch variability in biological assays?

- Quality Control :

- HPLC-PDA Purity Checks : Ensure >95% purity per batch.

- Standardized Assay Conditions : Pre-incubate compounds with serum albumin (1% BSA) to account for protein-binding effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.